N3-PEG3-vc-PAB-MMAE

Description

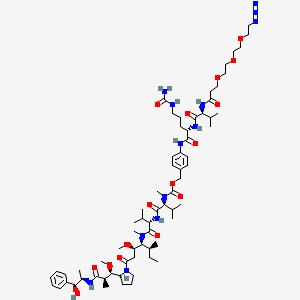

Structure

2D Structure

Properties

Molecular Formula |

C67H109N13O16 |

|---|---|

Molecular Weight |

1352.7 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C67H109N13O16/c1-15-44(8)58(52(91-13)39-54(82)80-32-20-24-51(80)60(92-14)45(9)61(84)72-46(10)59(83)48-21-17-16-18-22-48)78(11)65(88)56(42(4)5)76-64(87)57(43(6)7)79(12)67(90)96-40-47-25-27-49(28-26-47)73-62(85)50(23-19-30-70-66(68)89)74-63(86)55(41(2)3)75-53(81)29-33-93-35-37-95-38-36-94-34-31-71-77-69/h16-18,21-22,25-28,41-46,50-52,55-60,83H,15,19-20,23-24,29-40H2,1-14H3,(H,72,84)(H,73,85)(H,74,86)(H,75,81)(H,76,87)(H3,68,70,89)/t44-,45+,46+,50-,51-,52+,55-,56-,57-,58-,59+,60+/m0/s1 |

InChI Key |

SAGYMPXDZCPKCZ-MKXMLHHLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCN=[N+]=[N-] |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCN=[N+]=[N-] |

Synonyms |

N3-PEG3-vc-PAB-MMAE |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N3-PEG3-vc-PAB-MMAE for Advanced Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-PEG3-vc-PAB-MMAE is a pivotal drug-linker conjugate that has emerged as a critical tool in the development of next-generation antibody-drug conjugates (ADCs). This comprehensive technical guide delves into the core components, mechanism of action, and practical applications of this advanced ADC payload. It provides researchers, scientists, and drug development professionals with a detailed understanding of its chemical architecture, including the bioorthogonal azide handle, the hydrophilic PEG3 spacer, the cathepsin B-cleavable valine-citrulline (vc) linker, the self-immolative p-aminobenzyl alcohol (PAB) spacer, and the highly potent antimitotic agent, monomethyl auristatin E (MMAE). This document offers a thorough examination of the quantitative data associated with this compound, detailed experimental protocols for its conjugation and evaluation, and visual representations of key pathways and workflows to facilitate its effective implementation in ADC research and development.

Introduction: The Architecture of a High-Performance ADC Payload

The pursuit of highly targeted and potent cancer therapies has led to the rapid evolution of antibody-drug conjugates. The design of the linker-payload system is paramount to the success of an ADC, dictating its stability, efficacy, and safety profile. This compound is a sophisticated, pre-assembled drug-linker conjugate engineered to optimize ADC performance. It integrates several key features:

-

N3 (Azide) Group: A bioorthogonal reactive handle that enables precise and efficient covalent attachment to a monoclonal antibody functionalized with a complementary alkyne group via "click chemistry."[1] This method allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[1]

-

PEG3 (Polyethylene Glycol) Spacer: A three-unit polyethylene glycol spacer enhances the hydrophilicity of the linker-payload complex. This improved solubility in aqueous buffers facilitates bioconjugation, reduces aggregation, and can improve the pharmacokinetic profile of the resulting ADC.

-

vc (Valine-Citrulline) Linker: A dipeptide linker that is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[2] This ensures that the cytotoxic payload is released preferentially within the target cancer cell, minimizing off-target toxicity.[2]

-

PAB (p-Aminobenzyl Alcohol) Spacer: A self-immolative spacer that, following the enzymatic cleavage of the vc linker, spontaneously releases the unmodified MMAE payload. This "traceless" release is crucial for ensuring the full cytotoxic potential of the drug.

-

MMAE (Monomethyl Auristatin E): An exceptionally potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[3] Its high toxicity makes it unsuitable as a standalone chemotherapeutic but highly effective as a targeted ADC payload.

Quantitative Data

A comprehensive understanding of the physicochemical and biological properties of this compound and its components is essential for its effective application.

Table 1: Physicochemical Properties

| Compound/Component | Molecular Formula | Molecular Weight ( g/mol ) | Key Function |

| This compound | C67H109N13O16 | 1352.66 | Drug-linker conjugate for ADC |

| Monomethyl Auristatin E (MMAE) | C39H67N5O7 | 717.98 | Cytotoxic payload; tubulin inhibitor |

| Valine-Citrulline (vc) Linker | Not applicable | Not applicable | Cathepsin B-cleavable dipeptide |

| p-Aminobenzyl alcohol (PAB) Spacer | C7H9NO | 123.15 | Self-immolative spacer |

| PEG3 Spacer | C6H14O4 | 150.17 | Hydrophilic spacer |

| Azide (N3) Group | N3 | 42.02 | Bioorthogonal conjugation handle |

Data sourced from commercial supplier datasheets.

Table 2: In Vitro Cytotoxicity of MMAE

The half-maximal inhibitory concentration (IC50) of MMAE highlights its potent cytotoxic activity against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | |

| DoHH2 | Non-Hodgkin Lymphoma | 0.02 µg/ml (approx. 27.8 nM) | |

| Jurkat (CD22-negative) | T-cell Leukemia | 0.099 | |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 |

Table 3: Stability of vc-PAB Linker

The stability of the vc-PAB linker is critical for preventing premature drug release. While generally stable in human plasma, it exhibits instability in mouse plasma due to enzymatic cleavage.

| Species | Stability | Cleavage Enzyme | Reference |

| Human | Stable | - | |

| Mouse | Unstable | Carboxylesterase 1c (Ces1c) |

Mechanism of Action: From Systemic Circulation to Apoptosis

The therapeutic efficacy of an ADC constructed with this compound is a multi-step process that begins with targeted delivery and culminates in programmed cell death.

Caption: Mechanism of action of an this compound based ADC.

MMAE exerts its cytotoxic effect by disrupting microtubule dynamics, a critical component of the cellular cytoskeleton involved in cell division. By binding to tubulin, MMAE inhibits its polymerization into microtubules, leading to a collapse of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.

Caption: MMAE-induced tubulin polymerization inhibition pathway.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound in ADC development.

Experimental Workflow: From Conjugation to Evaluation

The development and evaluation of an ADC using this compound follows a structured workflow.

References

An In-Depth Technical Guide to the N3-PEG3-vc-PAB-MMAE Drug-Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N3-PEG3-vc-PAB-MMAE drug-linker, a critical component in the development of modern Antibody-Drug Conjugates (ADCs). We will delve into the structure and function of each of its components, present relevant quantitative data, and provide detailed experimental protocols for its synthesis and application.

Core Structure and Components

This compound is a pre-formed drug-linker system designed for the targeted delivery of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE), to cancer cells. Its modular design ensures stability in circulation, efficient conjugation to a monoclonal antibody (mAb), and controlled release of the payload within the target cell.

The fundamental physicochemical properties of this compound are summarized below:

| Property | Value |

| Molecular Formula | C67H109N13O16 |

| Molecular Weight | 1352.66 g/mol |

The structure can be deconstructed into five key functional units:

-

N3 (Azide group): A bioorthogonal handle for antibody conjugation.

-

PEG3 (Triethylene glycol spacer): A hydrophilic spacer that enhances solubility and improves pharmacokinetic properties.

-

vc (Valine-Citrulline linker): An enzymatically cleavable dipeptide, sensitive to lysosomal proteases.

-

PAB (p-aminobenzyl carbamate spacer): A self-immolative unit that ensures the release of the unmodified payload.

-

MMAE (Monomethyl Auristatin E): A highly potent antimitotic agent that serves as the cytotoxic payload.

N3 (Azide) Group: The Conjugation Handle

The terminal azide group is a key feature for the site-specific conjugation of the drug-linker to a monoclonal antibody. It serves as a reactive handle for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The azide group can participate in two main types of click reactions:

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between the azide on the linker and an alkyne-modified antibody.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction where the azide reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO), that has been incorporated into the antibody. SPAAC is often preferred for biological applications as it avoids the potential cytotoxicity of a copper catalyst.

PEG3 (Triethylene glycol) Spacer: The Solubility Enhancer

The PEG3 spacer is a short polyethylene glycol chain that confers several advantageous properties to the ADC:

-

Increased Hydrophilicity: The PEG spacer improves the solubility of the often hydrophobic drug-linker in aqueous buffers, which is crucial for efficient and reproducible conjugation reactions.

-

Reduced Aggregation: By increasing the overall hydrophilicity of the ADC, the PEG spacer helps to prevent aggregation, which can lead to poor pharmacokinetics and immunogenicity.

-

Improved Pharmacokinetics: PEGylation can shield the ADC from uptake by the reticuloendothelial system, potentially prolonging its circulation half-life and improving tumor accumulation.

vc (Valine-Citrulline) Linker: The Key to Controlled Release

The valine-citrulline dipeptide is a cathepsin B-cleavable linker. Cathepsin B is a lysosomal protease that is often overexpressed in tumor cells. This specificity ensures that the linker remains stable in the systemic circulation, preventing premature release of the cytotoxic payload and minimizing off-target toxicity. Once the ADC is internalized by the target cancer cell and trafficked to the lysosome, the high concentration of cathepsin B efficiently cleaves the peptide bond between citrulline and the PAB spacer.

PAB (p-aminobenzyl carbamate) Spacer: The Self-Immolative Trigger

The p-aminobenzyl carbamate spacer is a self-immolative unit. Following the enzymatic cleavage of the vc linker, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" releases the MMAE payload in its native, unmodified, and fully active form. This traceless release mechanism is critical for the consistent and potent cytotoxic activity of the payload.

MMAE (Monomethyl Auristatin E): The Cytotoxic Payload

Monomethyl Auristatin E is a synthetic and highly potent antimitotic agent derived from the natural product dolastatin 10. MMAE functions by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death). Due to its high potency, MMAE is unsuitable as a standalone chemotherapeutic agent but is highly effective as a payload in ADCs.

Quantitative Data

The efficacy of an ADC is ultimately determined by the potency of its payload and its ability to be selectively delivered to target cells. The following tables summarize the in vitro cytotoxicity of MMAE and ADCs utilizing vc-MMAE linkers against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of MMAE

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SK-BR-3 | Breast Cancer | 3.27 ± 0.42 | [1] |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [1] |

| MDA-MB-468 | Breast Cancer | Lower than MDA-MB-453 | [2] |

| MDA-MB-453 | Breast Cancer | Higher than MDA-MB-468 | [2] |

| HepG2 | Liver Cancer | ~1 | [3] |

| OVCAR3 | Ovarian Cancer | ~1 | |

| N87 | Gastric Cancer | ~1 |

Table 2: In Vitro Cytotoxicity of vc-MMAE ADCs

| ADC | Target | Cell Line | IC50 (nM) | Reference |

| Trastuzumab-vc-MMAE | HER2 | N87 | Significantly lower than in low HER2-expressing cells | |

| vc-MMAE construct | - | SKBR3 | 410.54 ± 4.9 | |

| vc-MMAE construct | - | HEK293 | 482.86 ± 6.4 |

Table 3: Pharmacokinetic Parameters of vc-MMAE ADCs (General)

| Parameter | Description | Typical Value Range | Reference |

| Clearance | Rate of drug removal from the body | Generally low and similar across different vc-MMAE ADCs | |

| Volume of Distribution (Central) | Apparent volume into which the drug distributes | Relatively small, indicating limited distribution outside of the plasma | |

| Half-life | Time for the drug concentration to reduce by half | Typically long, consistent with monoclonal antibodies |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its conjugation to an antibody, and the subsequent characterization and in vitro evaluation of the resulting ADC.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry.

Objective: To synthesize the complete drug-linker construct.

Principle: The vc-PAB-MMAE portion is typically assembled first, often starting with the coupling of Fmoc-Val-Cit-PAB to MMAE. The N3-PEG3 moiety is then conjugated to the N-terminus of the dipeptide.

Materials:

-

Fmoc-Val-Cit-PAB-p-nitrophenyl carbonate (or other activated ester)

-

Monomethyl Auristatin E (MMAE)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Azido-PEG3-acid

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

Hydroxybenzotriazole (HOBt)

-

Reverse-phase HPLC system

-

Lyophilizer

Procedure:

-

Coupling of vc-PAB to MMAE:

-

Dissolve Fmoc-Val-Cit-PAB-p-nitrophenyl carbonate and MMAE in anhydrous DMF.

-

Add DIPEA to the solution to act as a base.

-

Stir the reaction at room temperature until completion, monitoring by HPLC.

-

Purify the resulting Fmoc-vc-PAB-MMAE by reverse-phase HPLC and lyophilize.

-

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-vc-PAB-MMAE in a solution of 20% piperidine in DMF.

-

Stir at room temperature for 30 minutes to remove the Fmoc protecting group.

-

Purify the resulting H2N-vc-PAB-MMAE by reverse-phase HPLC and lyophilize.

-

-

Conjugation of N3-PEG3:

-

Dissolve H2N-vc-PAB-MMAE, Azido-PEG3-acid, PyBOP, and HOBt in anhydrous DMF.

-

Add DIPEA to the solution.

-

Stir the reaction at room temperature until completion, monitoring by HPLC.

-

Purify the final product, this compound, by reverse-phase HPLC and lyophilize.

-

Conjugation of this compound to an Antibody via SPAAC

This protocol describes the conjugation of the azide-functionalized drug-linker to a DBCO-modified monoclonal antibody.

Objective: To produce a site-specific ADC with a defined drug-to-antibody ratio (DAR).

Materials:

-

DBCO-modified monoclonal antibody in phosphate-buffered saline (PBS), pH 7.4

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) system

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Ensure the DBCO-modified antibody is at a suitable concentration in PBS (e.g., 5-10 mg/mL).

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound stock solution to the antibody solution. A 5-10 fold molar excess is a common starting point.

-

Gently mix and incubate the reaction at room temperature or 4°C overnight.

-

-

Purification:

-

Purify the resulting ADC using an SEC system to remove unreacted drug-linker and other small molecules.

-

Collect the fractions corresponding to the ADC.

-

-

Buffer Exchange:

-

Exchange the purified ADC into a suitable formulation buffer (e.g., PBS) using ultrafiltration.

-

Characterization of the ADC

Objective: To determine the drug-to-antibody ratio (DAR) and confirm the integrity of the ADC.

Methods:

-

UV-Vis Spectroscopy: Determine the concentrations of the antibody and the conjugated drug by measuring the absorbance at 280 nm (for the protein) and the characteristic absorbance wavelength of the payload or linker (if applicable). The DAR can then be calculated.

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. This provides information on the distribution of DAR values and the homogeneity of the ADC.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the exact mass of the intact ADC or its subunits, allowing for precise DAR determination.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against target and non-target cancer cell lines.

Principle: A cell viability assay, such as the MTT or MTS assay, is used to measure the metabolic activity of cells after treatment with the ADC. A decrease in metabolic activity is indicative of cell death.

Materials:

-

Target and non-target cancer cell lines

-

Cell culture medium and supplements

-

96-well plates

-

ADC and control antibody

-

MTT or MTS reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in cell culture medium.

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the ADC or controls. Incubate the plates for 72-120 hours.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration to determine the IC50 value.

Signaling Pathways and Workflows

Visualizing the complex processes involved in ADC development and mechanism of action can aid in understanding. The following diagrams were created using Graphviz to illustrate key pathways and workflows.

Conclusion

The this compound drug-linker is a sophisticated and highly effective tool for the development of next-generation antibody-drug conjugates. Its modular design, incorporating a bioorthogonal handle for site-specific conjugation, a hydrophilic spacer for improved biophysical properties, a highly specific cleavable linker, a self-immolative spacer for traceless drug release, and a potent cytotoxic payload, addresses many of the challenges in ADC design. A thorough understanding of its structure, function, and the experimental protocols for its use is essential for researchers and scientists working to advance the field of targeted cancer therapy.

References

An In-depth Technical Guide to the Mechanism of Action of N3-PEG3-vc-PAB-MMAE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N3-PEG3-vc-PAB-MMAE, a widely utilized drug-linker conjugate in the development of Antibody-Drug Conjugates (ADCs). This document will dissect the individual components of the conjugate, elucidate the sequential steps of its activation within a target cell, and detail the cytotoxic effects of the released payload, Monomethyl Auristatin E (MMAE).

Introduction to this compound

This compound is a sophisticated, pre-assembled chemical entity that serves as a critical component in the construction of ADCs.[1] It comprises a potent cytotoxic agent (MMAE), a cleavable linker system (vc-PAB), a spacer moiety (PEG3), and a reactive handle for antibody conjugation (N3).[2][3] The modular design of this conjugate allows for the targeted delivery of the highly toxic MMAE to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.

The overarching mechanism of action relies on the stability of the conjugate in systemic circulation, followed by its efficient internalization and subsequent enzymatic cleavage within the target cancer cell to release the active cytotoxic payload.[]

Molecular Architecture and Functional Components

The this compound conjugate is a linearly assembled molecule, with each component playing a distinct and crucial role in its overall function.

| Component | Chemical Name | Function |

| N3 | Azide | A bioorthogonal reactive handle for covalent attachment to a monoclonal antibody, typically functionalized with an alkyne group, via "click chemistry" (e.g., CuAAC or SPAAC).[1] |

| PEG3 | Polyethylene Glycol (3 units) | A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the ADC, reduces aggregation, and provides spatial separation between the antibody and the payload. |

| vc | Valine-Citrulline | A dipeptide linker that is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells. |

| PAB | p-Aminobenzyloxycarbonyl | A self-immolative spacer that, upon cleavage of the adjacent vc linker, undergoes a rapid electronic cascade (1,6-elimination) to release the attached MMAE in its unmodified, active form. |

| MMAE | Monomethyl Auristatin E | A potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin, leading to mitotic arrest and apoptosis. |

Step-by-Step Mechanism of Action

The therapeutic effect of an ADC constructed with this compound is realized through a multi-step process that begins with systemic administration and culminates in the death of the target cancer cell.

Circulation and Tumor Targeting

Once conjugated to a tumor-specific monoclonal antibody and administered, the ADC circulates through the bloodstream. The linker is designed to be stable at physiological pH, preventing premature release of the toxic MMAE payload. The antibody component of the ADC directs it to the tumor site, where it binds to a specific antigen expressed on the surface of cancer cells.

Internalization and Lysosomal Trafficking

Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The internalized complex is then trafficked through the endosomal-lysosomal pathway.

Enzymatic Cleavage of the vc Linker

Within the acidic and enzyme-rich environment of the lysosome, the valine-citrulline (vc) dipeptide linker is exposed to proteases. Cathepsin B, an enzyme highly expressed in the lysosomes of many tumor cells, recognizes and cleaves the peptide bond between citrulline and the PAB spacer. This enzymatic cleavage is the primary activation step for the release of the payload.

Self-Immolation of the PAB Spacer

The cleavage of the vc linker unmasks the aniline nitrogen of the p-aminobenzyl group. This triggers a spontaneous and irreversible 1,6-elimination reaction, an electronic cascade that results in the fragmentation of the PAB spacer. This self-immolative process is crucial as it ensures the release of the MMAE payload in its native, unmodified, and fully potent form.

Cytotoxic Effect of MMAE

Freed from the linker, MMAE can diffuse from the lysosome into the cytoplasm. MMAE is a highly potent antimitotic agent that disrupts microtubule dynamics. It binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death). Notably, MMAE is estimated to be 100 to 1000 times more potent than traditional chemotherapeutic agents like doxorubicin.

Furthermore, MMAE has been shown to induce immunogenic cell death (ICD), a form of apoptosis that can stimulate an anti-tumor immune response. This can lead to the recruitment of immune cells to the tumor microenvironment, potentially enhancing the overall therapeutic effect.

Experimental Protocols

In Vitro Linker Cleavage Assay

Objective: To confirm the susceptibility of the vc-PAB linker to enzymatic cleavage by Cathepsin B.

Materials:

-

This compound

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

HPLC-MS system

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution to a final concentration of 10 µM in the pre-warmed assay buffer.

-

Initiate the reaction by adding Cathepsin B to a final concentration of 1 µM.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the enzyme.

-

Analyze the supernatant by HPLC-MS to monitor the disappearance of the parent compound and the appearance of the cleaved MMAE product.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC constructed with this compound on a target cancer cell line.

Materials:

-

Target cancer cell line (antigen-positive)

-

Negative control cell line (antigen-negative)

-

ADC conjugated with this compound

-

Cell culture medium and supplements

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed the target and control cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC in cell culture medium.

-

Treat the cells with the serially diluted ADC and incubate for 72-96 hours.

-

Assess cell viability using the chosen reagent according to the manufacturer's instructions.

-

Measure luminescence or absorbance using a microplate reader.

-

Calculate the IC50 (half-maximal inhibitory concentration) values by plotting cell viability against the logarithm of the ADC concentration.

Visualizations

Caption: Workflow of this compound ADC mechanism.

References

The Pivotal Role of MMAE in the N3-PEG3-vc-PAB-MMAE Drug-Linker Conjugate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical function of Monomethyl Auristatin E (MMAE) within the context of the N3-PEG3-vc-PAB-MMAE, an advanced antibody-drug conjugate (ADC) linker-payload system. We will delve into the molecular mechanisms, quantitative efficacy, and the experimental protocols essential for its evaluation, providing a comprehensive resource for researchers in oncology and targeted therapeutics.

Deciphering the Architecture: Components of this compound

The this compound is a sophisticated chemical entity designed for precise conjugation to a monoclonal antibody (mAb) and subsequent targeted delivery of the potent cytotoxic agent, MMAE, to cancer cells. Each component plays a distinct and vital role in the overall efficacy and safety profile of the resulting ADC.

-

N3 (Azide): This functional group serves as a bioorthogonal handle for the covalent attachment of the drug-linker construct to a monoclonal antibody. The azide group readily participates in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), with a corresponding alkyne-modified antibody. This ensures a stable and specific conjugation, forming the complete ADC.

-

PEG3 (Polyethylene Glycol, 3 units): The short polyethylene glycol spacer enhances the solubility and hydrophilicity of the drug-linker complex. This is crucial for improving the pharmacokinetic properties of the ADC, preventing aggregation, and allowing for efficient conjugation and handling.

-

vc-PAB (Valine-Citrulline-p-Aminobenzyloxycarbonyl): This dipeptide linker and self-immolative spacer system is the cornerstone of the targeted drug release mechanism.

-

Valine-Citrulline (vc): This dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which are often upregulated in the tumor microenvironment and within cancer cells. The vc linker is engineered to be stable in the systemic circulation, preventing premature drug release and off-target toxicity.[1]

-

p-Aminobenzyloxycarbonyl (PAB): The PAB group acts as a self-immolative spacer. Once the vc linker is cleaved by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified, fully active MMAE payload inside the target cell.[2]

-

-

MMAE (Monomethyl Auristatin E): MMAE is the cytotoxic "warhead" of the ADC. It is a synthetic and highly potent derivative of the natural product dolastatin 10.[3][4] Its extreme cytotoxicity makes it unsuitable for systemic administration as a standalone drug but ideal as a payload in a targeted delivery system like an ADC.

The Core Function of MMAE: A Potent Antimitotic Agent

The therapeutic efficacy of an ADC constructed with this compound is ultimately dependent on the potent cell-killing ability of MMAE once it is released inside the cancer cell.

Mechanism of Action: Disruption of Microtubule Dynamics

MMAE exerts its cytotoxic effects by inhibiting tubulin polymerization. Tubulin is the protein subunit that assembles into microtubules, a critical component of the cytoskeleton involved in various cellular processes, most importantly, the formation of the mitotic spindle during cell division.

By binding to tubulin, MMAE disrupts the dynamic equilibrium of microtubule assembly and disassembly. This leads to:

-

Inhibition of Mitotic Spindle Formation: The cell is unable to form a functional mitotic spindle, a requisite for the proper segregation of chromosomes during mitosis.

-

Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The following diagram illustrates the intracellular mechanism of action of an ADC utilizing the this compound system.

Signaling Pathways to Apoptosis

The G2/M arrest induced by MMAE triggers a cascade of signaling events culminating in apoptosis. This programmed cell death is primarily mediated by the activation of caspases, a family of proteases that execute the apoptotic program. Key events in MMAE-induced apoptosis include:

-

Activation of Initiator Caspases: Such as Caspase-9.

-

Activation of Executioner Caspases: Such as Caspase-3.

-

Cleavage of Key Cellular Substrates: Activated Caspase-3 cleaves numerous cellular proteins, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.

The following diagram outlines the signaling pathway from microtubule disruption to apoptosis.

Quantitative Assessment of MMAE's Cytotoxic Potency

The in vitro potency of MMAE and ADCs incorporating it is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. The following tables summarize the IC50 values of free MMAE and various MMAE-containing ADCs across a range of cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Free MMAE in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| DoHH2 | Non-Hodgkin Lymphoma | 0.099 |

| Granta 519 | Non-Hodgkin Lymphoma | 1.348 |

| BxPC-3 | Pancreatic Cancer | 0.97 |

| PSN-1 | Pancreatic Cancer | 0.99 |

| Capan-1 | Pancreatic Cancer | 1.10 |

| Panc-1 | Pancreatic Cancer | 1.16 |

| SKBR3 | Breast Cancer | 3.27 |

| HEK293 | Kidney Cancer | 4.24 |

| U-2932 | Diffuse Large B-cell Lymphoma | 0.33 (ng/mL) |

| SUDHL-2 | Diffuse Large B-cell Lymphoma | 0.50 (ng/mL) |

| Toledo | Diffuse Large B-cell Lymphoma | 0.87 (ng/mL) |

Note: Data compiled from multiple sources. Direct comparison between studies may be influenced by different experimental conditions.

Table 2: In Vitro Cytotoxicity (IC50) of MMAE-Containing ADCs in Various Cancer Cell Lines

| ADC | Target | Cell Line | Cancer Type | IC50 (nM or ng/mL) |

| Promiximab-MMAE | CD56 | NCI-H69 | Small Cell Lung Cancer | 0.32 nM |

| Promiximab-MMAE | CD56 | NCI-H526 | Small Cell Lung Cancer | 5.23 nM |

| Promiximab-MMAE | CD56 | NCI-H524 | Small Cell Lung Cancer | 19.24 nM |

| HB22.7-vcMMAE | CD22 | DoHH2 | Non-Hodgkin Lymphoma | 0.02 µg/mL |

| HB22.7-vcMMAE | CD22 | Granta 519 | Non-Hodgkin Lymphoma | 0.285 µg/mL |

| Hertuzumab-vcMMAE | HER2 | NCI-N87 | Gastric Cancer | 95.3 ng/mL |

| RC68-MC-VC-PAB-MMAE | EGFR | H125 | Non-Small Cell Lung Cancer | 7.37-8.04 ng/mL |

| 16A-MMAE | MUC1 | Various | Lung, Breast, Pancreatic, Gastric | Varies |

| Dual-drug ADC (MMAE/F) | HER2 | KPL-4 | Breast Cancer | 0.017–0.029 nM |

| Dual-drug ADC (MMAE/F) | HER2 | JIMT-1 | Breast Cancer | 0.024–0.045 nM |

| Dual-drug ADC (MMAE/F) | HER2 | SKBR-3 | Breast Cancer | 0.18–0.34 nM |

Note: Data compiled from multiple sources. The specific linker and drug-to-antibody ratio (DAR) can significantly influence the IC50 value.

In Vivo Efficacy of MMAE-Containing ADCs

The antitumor activity of MMAE-based ADCs has been extensively validated in preclinical xenograft models and clinical trials.

Table 3: Summary of In Vivo Efficacy of Clinically Approved MMAE-Containing ADCs

| ADC | Target | Cancer Type | Key In Vivo/Clinical Findings |

| Brentuximab vedotin (Adcetris®) | CD30 | Hodgkin Lymphoma, Anaplastic Large Cell Lymphoma | Induces complete and persistent remission in xenograft models. In a Phase II study of relapsed/refractory Hodgkin lymphoma post-ASCT, the 5-year overall survival rate was 41%, with 38% of complete responders remaining in remission for over 5 years. |

| Polatuzumab vedotin (Polivy®) | CD79b | Diffuse Large B-cell Lymphoma | In combination with bendamustine and rituximab, significantly improved progression-free survival (9.5 vs 3.7 months) and overall survival (12.4 vs 4.7 months) compared to BR alone in relapsed/refractory DLBCL. |

| Enfortumab vedotin (Padcev®) | Nectin-4 | Urothelial Cancer | In cisplatin-ineligible patients with locally advanced or metastatic urothelial cancer who received prior PD-1/L1 inhibitors, demonstrated an overall response rate of 52%. In the neoadjuvant setting for muscle-invasive bladder cancer, 36.4% of patients had a pathologic complete response. |

Detailed Experimental Protocols

To rigorously evaluate the function of MMAE within an ADC context, a series of well-defined in vitro and in vivo assays are required.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of the MMAE-containing ADC or free MMAE in cell culture medium.

-

Treatment: Replace the medium in the wells with the prepared compound dilutions and incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of MMAE on microtubule formation.

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer on ice.

-

Reaction Setup: In a 96-well plate, add MMAE at various concentrations.

-

Initiation: Add the tubulin solution and GTP to each well to initiate polymerization and immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Data Acquisition: Measure the increase in absorbance at 340 nm over time. Inhibition of tubulin polymerization is observed as a lack of increase in absorbance.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the MMAE-containing ADC for a specified time (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples by flow cytometry. FITC-Annexin V is detected in the FL1 channel and PI in the FL2 channel.

-

Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot for Apoptosis Markers

This technique is used to detect the cleavage of key apoptotic proteins.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

The following diagram illustrates a generalized workflow for these key experimental protocols.

Conclusion

Monomethyl Auristatin E is a highly potent cytotoxic agent that serves as the critical effector molecule in the this compound drug-linker system. Its mechanism of action, centered on the disruption of microtubule dynamics and the induction of apoptosis, is well-characterized and has been successfully leveraged in several approved and investigational antibody-drug conjugates. The sophisticated design of the N3-PEG3-vc-PAB linker ensures that MMAE is delivered specifically to target cancer cells and released in its fully active form, thereby maximizing therapeutic efficacy while minimizing systemic toxicity. A thorough understanding of the quantitative aspects of MMAE's potency and the application of rigorous experimental protocols are paramount for the continued development and optimization of next-generation ADCs for cancer therapy.

References

- 1. scispace.com [scispace.com]

- 2. Preparation and anti-cancer evaluation of promiximab-MMAE, an anti-CD56 antibody drug conjugate, in small cell lung cancer cell line xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monomethyl auristatin E-conjugated anti-EGFR antibody inhibits the growth of human EGFR-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeeper of Potency: A Technical Guide to the vc-PAB Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Central to the success of this therapeutic modality is the linker, a critical component that ensures the ADC remains stable in circulation and releases its payload only upon reaching the target tumor cell. Among the most clinically relevant and widely utilized linker systems is the valine-citrulline-p-aminobenzyl carbamate (vc-PAB) linker. This in-depth technical guide elucidates the core functions of the vc-PAB linker, detailing its mechanism of action, stability profile, and the experimental protocols essential for its evaluation.

The vc-PAB Linker: A Precisely Engineered Bridge

The vc-PAB linker is a cleavable linker system designed for controlled, intracellular drug release. It is composed of two key functional units:

-

Valine-Citrulline (vc) Dipeptide: This dipeptide sequence serves as the recognition site for specific lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[1][2] The vc dipeptide is designed to be stable in the systemic circulation, preventing premature drug release and minimizing off-target toxicity.[1][3]

-

p-Aminobenzyl Carbamate (PAB) Self-Immolative Spacer: The PAB group acts as a crucial electronic cascade system.[1] Following the enzymatic cleavage of the vc dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified cytotoxic payload. This "self-immolative" property is critical for ensuring that the active drug is liberated in its most potent form.

Mechanism of Action: A Two-Step Release Cascade

The targeted release of the cytotoxic payload from a vc-PAB-linked ADC is a sequential process that occurs after the ADC has been internalized by the target cancer cell.

-

Antibody Binding and Internalization: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is then trafficked to the lysosome, a cellular organelle characterized by its acidic environment and high concentration of proteases.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B and other lysosomal proteases recognize and cleave the peptide bond between the valine and citrulline residues of the linker.

-

Self-Immolation and Payload Release: The cleavage of the vc dipeptide initiates the spontaneous 1,6-elimination of the PAB spacer. This process results in the formation of an unstable intermediate that rapidly decomposes, releasing the active cytotoxic drug, carbon dioxide, and aza-quinone methide.

Stability of the vc-PAB Linker

The stability of the linker is a critical determinant of an ADC's therapeutic index. Premature cleavage in systemic circulation can lead to off-target toxicity, while a linker that is too stable may not efficiently release the payload within the target cell.

The vc-PAB linker generally exhibits good stability in human plasma. However, a notable characteristic is its susceptibility to cleavage by carboxylesterase 1c (Ces1c) in rodent plasma, particularly in mice. This can lead to a shorter half-life of the intact ADC in preclinical mouse models compared to primates or humans, a crucial consideration when designing and interpreting preclinical studies.

| Parameter | Species | Linker | Value | Reference |

| Payload Release | Mouse Plasma | vc-PAB-MMAE | ~25% after 6 days | |

| Rat Plasma | vc-PAB-MMAE | >4% after 6 days | ||

| Cynomolgus Monkey Plasma | vc-PAB-MMAE | <1% after 6 days | ||

| Human Plasma | vc-PAB-MMAE | <1% after 6 days | ||

| Half-life (Total Antibody) | Human | vc-MMAE ADCs | 3.92 - 5.11 days | |

| Half-life (acMMAE) | Human | vc-MMAE ADCs | 3.0 - 5.0 days |

Table 1: Summary of quantitative data on the stability of vc-PAB linked ADCs.

Experimental Protocols

A thorough evaluation of ADCs with vc-PAB linkers involves a series of in vitro and in vivo assays to characterize their stability, mechanism of action, and efficacy.

Plasma Stability Assay

This assay assesses the stability of an ADC in plasma by measuring the amount of released payload over time.

Principle: The ADC is incubated in plasma from the desired species (e.g., human, mouse, rat) at 37°C. Aliquots are collected at various time points, and the concentration of the released payload is quantified, typically by liquid chromatography-mass spectrometry (LC-MS).

Detailed Methodology:

-

ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma.

-

Sample Collection: Collect aliquots at multiple time points (e.g., 0, 24, 48, 72, 96, 144 hours).

-

Quenching: Immediately freeze the collected aliquots at -80°C to stop any further reactions.

-

Sample Preparation: Precipitate plasma proteins using a solvent like acetonitrile.

-

LC-MS Analysis: Analyze the supernatant to quantify the released payload. Use a standard curve of the free payload in the same plasma matrix for accurate quantification.

-

Data Analysis: Calculate the percentage of released payload at each time point relative to the total payload at time zero.

Cathepsin B Cleavage Assay

This assay determines the rate and extent of vc linker cleavage in an ADC construct upon incubation with Cathepsin B.

Principle: The ADC is incubated with activated Cathepsin B. The amount of released payload is quantified over time using HPLC or LC-MS.

Detailed Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5) and activate Cathepsin B according to the manufacturer's instructions.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC and reaction buffer, and equilibrate to 37°C.

-

Initiate Cleavage: Add a predetermined amount of activated Cathepsin B to start the reaction.

-

Time Points: At various time points, take aliquots and stop the reaction (e.g., by adding a protease inhibitor or by immediate freezing).

-

Analysis: Quantify the released payload using HPLC or LC-MS.

-

Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.

References

An In-Depth Technical Guide to N3-PEG3-vc-PAB-MMAE for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the N3-PEG3-vc-PAB-MMAE linker-payload system, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This resource details its mechanism of action, offers structured quantitative data, and provides detailed experimental protocols for its application in ADC research and development.

Introduction to this compound

The this compound is a sophisticated, pre-assembled drug-linker conjugate designed for the targeted delivery of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE), to cancer cells.[1][2][3][4][5] It represents a key technology in the field of oncology, enabling the development of ADCs with an optimized therapeutic window. The modular design of this system integrates several key features to enhance ADC performance, including a bioorthogonal handle for conjugation, a spacer to improve physicochemical properties, a cleavable linker for controlled drug release, and a highly potent cytotoxic payload.

The components of this compound are:

-

N3 (Azide): A terminal azide group that serves as a bioorthogonal reactive handle. It allows for the specific and efficient conjugation of the linker-drug to an antibody that has been functionalized with a corresponding alkyne group, typically through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a form of "click chemistry". This method facilitates the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

-

PEG3 (Triethylene Glycol): A three-unit polyethylene glycol spacer. The inclusion of this hydrophilic spacer can improve the solubility and pharmacokinetic properties of the resulting ADC. It can also reduce aggregation and potentially decrease immunogenicity.

-

vc (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage ensures that the payload is released preferentially within the target cancer cells, minimizing systemic toxicity.

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following the cleavage of the valine-citrulline linker, spontaneously decomposes to release the unmodified MMAE payload. This ensures the full cytotoxic potential of the drug is realized.

-

MMAE (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10. MMAE functions as a tubulin polymerization inhibitor, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Its high potency makes it an ideal payload for ADCs.

Mechanism of Action

The therapeutic efficacy of an ADC constructed with this compound relies on a multi-step process that begins with targeted delivery and culminates in cancer cell death.

The key steps in the mechanism of action are:

-

Circulation and Targeting: The ADC circulates in the bloodstream, with the monoclonal antibody (mAb) component directing it to specific antigens overexpressed on the surface of tumor cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.

-

Enzymatic Cleavage: Within the lysosome, the valine-citrulline linker is cleaved by Cathepsin B or other proteases.

-

Payload Release: The cleavage of the vc linker triggers the self-immolation of the PAB spacer, leading to the release of the free, unmodified MMAE payload into the cytoplasm.

-

Tubulin Inhibition and Apoptosis: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This interference with a critical component of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, or programmed cell death.

Quantitative Data

The following tables summarize representative quantitative data for ADCs utilizing the vc-MMAE linker-payload system. It is important to note that specific values can vary depending on the target antigen, the antibody used, the cancer cell line, and the experimental conditions.

In Vitro Cytotoxicity

| Cell Line | Target Antigen | ADC | IC50 (nM) |

| HuCCT1 (Cholangiocarcinoma) | ICAM1 | ICAM1-MMAE (DAR: 4) | ~10 |

| NCI-N87 (Gastric Cancer) | HER2 | Trastuzumab-vc-MMAE | ~5 |

| BT-474 (Breast Cancer) | HER2 | Trastuzumab-vc-MMAE | ~1 |

| MCF-7 (Breast Cancer) | HER2 (low) | Trastuzumab-vc-MMAE | >1000 |

Note: IC50 values are indicative and can vary. The data for ICAM1-MMAE is derived from a study on cholangiocarcinoma. The data for Trastuzumab-vc-MMAE is representative of typical results for HER2-positive cell lines.

In Vivo Efficacy in Xenograft Models

| Xenograft Model | Target Antigen | ADC | Dose | Tumor Growth Inhibition (%) | Reference |

| HuCCT1 (Cholangiocarcinoma) | ICAM1 | ICAM1-MMAE | 5 mg/kg | 62% | |

| NCI-N87 (Gastric Cancer) | HER2 | Trastuzumab-vc-MMAE | 10 mg/kg | Significant | |

| CD30+ Lymphoma | CD30 | Anti-CD30-vc-MMAE | 1-3 mg/kg | Significant |

Note: Tumor growth inhibition is typically measured at the end of the study compared to a vehicle control group.

Pharmacokinetic Parameters of vc-MMAE ADCs in Humans (Clinical Phase 1 Data)

| Parameter | ADC1 | ADC2 | ADC3 | ADC4 | ADC5 | ADC6 | ADC7 | ADC8 |

| Cmax (µg/mL) | 10.1 | 11.4 | 10.5 | 11.2 | 10.8 | 11.5 | 11.1 | 10.9 |

| AUCinf (µg*day/mL) | 88.7 | 95.3 | 90.1 | 98.6 | 92.4 | 99.7 | 94.2 | 96.5 |

| CL (mL/day/kg) | 27.1 | 25.2 | 26.6 | 24.3 | 26.0 | 24.1 | 25.5 | 24.9 |

| Vss (mL/kg) | 55.4 | 52.1 | 54.8 | 50.9 | 53.7 | 50.2 | 52.9 | 51.5 |

| t1/2 (days) | 2.9 | 3.1 | 3.0 | 3.2 | 3.1 | 3.3 | 3.1 | 3.2 |

Data adapted from a study analyzing eight different vc-MMAE ADCs in Phase 1 clinical trials. The values represent the mean pharmacokinetic parameters for antibody-conjugated MMAE (acMMAE) following a 2.4 mg/kg dose. Cmax: maximum concentration; AUCinf: area under the curve extrapolated to infinity; CL: clearance; Vss: volume of distribution at steady state; t1/2: half-life.

Experimental Protocols

Protocol for ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized monoclonal antibody with this compound.

Materials:

-

Alkyne-modified monoclonal antibody (in a suitable buffer, e.g., PBS)

-

This compound

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

DMSO (for dissolving the linker-drug)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution.

-

Prepare a fresh solution of sodium ascorbate.

-

-

Formation of the Copper(I) Complex:

-

In a microcentrifuge tube, mix the CuSO4 stock solution and the THPTA ligand stock solution in a 1:2 molar ratio.

-

Allow the mixture to stand for a few minutes to form the Cu(I)-THPTA complex.

-

-

Conjugation Reaction:

-

In a reaction tube, combine the alkyne-modified antibody solution with the this compound stock solution. The molar ratio of linker-drug to antibody will depend on the desired drug-to-antibody ratio (DAR) and should be optimized (e.g., 4 to 10-fold molar excess of the linker-drug).

-

Add the pre-formed Cu(I)-THPTA complex to the antibody/linker-drug mixture. A typical final concentration of the copper complex is in the low millimolar range.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protecting the reaction from light.

-

-

Purification:

-

Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unreacted linker-drug and other small molecule reagents.

-

The ADC can be buffer-exchanged into a suitable formulation buffer during the purification process.

-

-

Characterization:

-

Determine the protein concentration of the purified ADC using a standard method (e.g., BCA assay).

-

Determine the drug-to-antibody ratio (DAR) using a technique such as Hydrophobic Interaction Chromatography (HIC)-HPLC or UV-Vis spectroscopy.

-

Protocol for In Vitro Cytotoxicity Assay

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

Materials:

-

Target-positive and target-negative cancer cell lines

-

Complete cell culture medium

-

ADC and unconjugated antibody

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the target-positive and target-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well).

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium. A typical concentration range might be from 1 pM to 1 µM.

-

Include wells with untreated cells as a negative control and a cytotoxic agent with a known IC50 as a positive control.

-

Remove the old medium from the cell plates and add 100 µL of the prepared ADC or control solutions to the appropriate wells.

-

-

Incubation:

-

Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).

-

-

Cell Viability Measurement:

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the luminescence, absorbance, or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control wells.

-

Plot the dose-response curves (cell viability vs. ADC concentration) using a suitable software package (e.g., GraphPad Prism).

-

Determine the IC50 value for the ADC on both the target-positive and target-negative cell lines by fitting the data to a four-parameter logistic regression model.

-

Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous tumor xenograft model.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

-

Tumor cells (e.g., a human cancer cell line that expresses the target antigen)

-

ADC, unconjugated antibody, and vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation:

-

Subcutaneously implant a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

-

Group Randomization and Treatment:

-

When the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and one or more doses of the ADC).

-

Administer the treatments to the mice, typically via intravenous (i.v.) injection. The dosing schedule will depend on the ADC's pharmacokinetic properties (e.g., once weekly or every three weeks).

-

-

Monitoring:

-

Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of general health and toxicity.

-

Observe the mice for any clinical signs of toxicity.

-

-

Study Endpoint and Data Analysis:

-

The study is typically terminated when the tumors in the control group reach a predetermined maximum size or when the mice show signs of excessive morbidity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.

-

Perform statistical analysis to determine the significance of the anti-tumor effect.

-

Protocol for Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

This protocol provides a method for determining the average DAR and the distribution of drug-loaded species in an ADC sample.

Materials:

-

Purified ADC sample

-

Hydrophobic Interaction Chromatography (HIC) column (e.g., Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

-

Sample Preparation:

-

Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.

-

-

HPLC Method:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the prepared ADC sample onto the column.

-

Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time period (e.g., 30 minutes).

-

Monitor the elution profile at 280 nm (for the antibody) and at a wavelength corresponding to the absorbance maximum of the payload if it has a distinct chromophore.

-

-

Data Analysis:

-

The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, DAR6, DAR8 for a typical cysteine-linked ADC). The species with a higher DAR will be more hydrophobic and will elute later.

-

Integrate the peak area for each species.

-

Calculate the relative abundance of each species by dividing its peak area by the total peak area of all species.

-

Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

-

Visualizations

Signaling Pathway of MMAE-Induced Apoptosis

Caption: MMAE inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.

Experimental Workflow for ADC Development and Evaluation

Caption: A typical workflow for the development and preclinical evaluation of an ADC.

Logical Relationship of this compound Components

Caption: The modular components of the this compound linker-payload system.

References

The Versatility of Azide-PEG3 Linkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy and safety of the resulting biomolecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical properties of bioconjugates.[1] This technical guide provides an in-depth exploration of the role of the short, discrete Azide-PEG3 spacer in bioconjugation, a versatile tool in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1][2]

Core Advantages of the Azide-PEG3 Linker

The Azide-PEG3 linker, comprising three ethylene glycol units and a terminal azide group, offers a unique balance of hydrophilicity, flexibility, and defined length. This combination of features imparts several key advantages in bioconjugation:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic molecules, a crucial factor in the development of ADCs where cytotoxic payloads are often poorly soluble.[3][4]

-

Improved Pharmacokinetics: PEGylation, even with a short PEG3 chain, can increase the hydrodynamic radius of a bioconjugate, leading to reduced renal clearance and a longer circulation half-life. This extended exposure can enhance the therapeutic window and allow for less frequent dosing.

-

Reduced Immunogenicity: The PEG linker can shield the bioconjugate from the host's immune system, potentially reducing its immunogenicity.

-

Precise Spatial Control: The defined length of the PEG3 spacer provides precise control over the distance between the conjugated molecules. This is critical in applications like PROTACs, where optimal orientation of the target protein and E3 ligase is necessary for efficient protein degradation. In ADCs, the spacer ensures the cytotoxic drug does not sterically hinder the antibody's binding to its target antigen.

-

Bioorthogonal Reactivity: The azide group is highly selective and stable, allowing for specific conjugation to alkyne-containing molecules via "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are efficient and can be performed under mild, physiological conditions.

Key Applications and Experimental Workflows

The unique properties of Azide-PEG3 linkers make them suitable for a wide range of bioconjugation applications. The following sections detail their use in key areas and provide illustrative experimental workflows.

Antibody-Drug Conjugates (ADCs)

Azide-PEG3 linkers are extensively used in the synthesis of ADCs, connecting a monoclonal antibody to a potent cytotoxic payload. The linker's properties contribute to the overall stability, solubility, and pharmacokinetic profile of the ADC.

// Nodes Antibody [label="Monoclonal\nAntibody", fillcolor="#F1F3F4", fontcolor="#202124"]; Azide_PEG3_NHS [label="Azide-PEG3-NHS\nEster", fillcolor="#F1F3F4", fontcolor="#202124"]; Azide_Ab [label="Azide-Functionalized\nAntibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne_Payload [label="Alkyne-Modified\nCytotoxic Payload", fillcolor="#F1F3F4", fontcolor="#202124"]; ADC [label="Antibody-Drug\nConjugate (ADC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification1 [label="Purification\n(e.g., SEC)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purification2 [label="Purification\n(e.g., SEC, Dialysis)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Antibody -> Azide_Ab [label="Amine Reaction\n(Lysine residues)"]; Azide_PEG3_NHS -> Azide_Ab; Azide_Ab -> Purification1; Purification1 -> ADC [label="Click Chemistry\n(CuAAC or SPAAC)"]; Alkyne_Payload -> ADC; ADC -> Purification2;

// Invisible edges for alignment {rank=same; Antibody; Azide_PEG3_NHS;} {rank=same; Azide_Ab; Alkyne_Payload;} } .dot Caption: General workflow for synthesizing an Antibody-Drug Conjugate (ADC).

PROteolysis TArgeting Chimeras (PROTACs)

Azide-PEG3 linkers are also integral to the synthesis of PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG3 spacer helps to bridge the two ligands with optimal spacing for the formation of a productive ternary complex.

// Nodes E3_Ligand [label="E3 Ligase Ligand\nwith Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; Azide_PEG3_POI [label="Azide-PEG3-Target\nProtein Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; PROTAC [label="PROTAC\nMolecule", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., HPLC)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges E3_Ligand -> PROTAC [label="Click Chemistry\n(CuAAC)"]; Azide_PEG3_POI -> PROTAC; PROTAC -> Purification; } .dot Caption: A streamlined workflow for the synthesis of PROTACs.

Protein and Peptide Labeling

The bioorthogonal nature of the azide group makes Azide-PEG3 linkers ideal for labeling proteins and peptides with various functionalities, such as fluorescent dyes or biotin, for detection and imaging purposes.

// Nodes Protein [label="Protein with\nPrimary Amines", fillcolor="#F1F3F4", fontcolor="#202124"]; Azide_PEG3_NHS [label="Azide-PEG3-NHS Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Azide_Protein [label="Azide-Labeled Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne_Probe [label="Alkyne-Functionalized\nProbe (e.g., Fluorophore)", fillcolor="#F1F3F4", fontcolor="#202124"]; Labeled_Protein [label="Labeled Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification1 [label="Purification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purification2 [label="Purification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Protein -> Azide_Protein [label="Step 1: Amine Labeling"]; Azide_PEG3_NHS -> Azide_Protein; Azide_Protein -> Purification1; Purification1 -> Labeled_Protein [label="Step 2: Click Chemistry"]; Alkyne_Probe -> Labeled_Protein; Labeled_Protein -> Purification2; } .dot Caption: A two-step process for specific protein labeling.

Quantitative Data Summary

The choice between CuAAC and SPAAC for bioconjugation depends on the specific application, balancing the need for speed and biocompatibility. The following tables summarize key quantitative data for these reactions.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Principle | Catalytic cycloaddition between a terminal alkyne and an azide. | Catalyst-free cycloaddition between a strained cyclooctyne and an azide. |

| Reaction Kinetics | Very fast and tunable, with reaction times from minutes to a few hours. | Slower than CuAAC, with second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹. |

| Reaction Yield | Typically quantitative or near-quantitative. | Can achieve high, often near-quantitative, yields. |

| Biocompatibility | Requires a copper(I) catalyst, which can be toxic to cells. The use of ligands can mitigate toxicity. | Copper-free, making it highly suitable for in vivo and live-cell applications. |

| Selectivity | Highly selective for azides and terminal alkynes. | Highly selective for azides and strained alkynes. |

Table 1: Comparison of CuAAC and SPAAC Reactions.

| Parameter | Value | Reference |

| Typical Molar Ratio (Azide:Alkyne) for CuAAC | 1:1 to 1.5:1 | |

| Typical Molar Ratio (Azide:Cyclooctyne) for SPAAC | 1.5:1 | |

| Typical Reaction Time for CuAAC | 30 minutes to 48 hours | |

| Typical Reaction Time for SPAAC | 1 to 12 hours | |

| pH for Thiol-Maleimide Reaction (for pre-functionalization) | 6.5 - 7.5 |

Table 2: Typical Reaction Parameters for Bioconjugation with Azide-PEG3 Linkers.

Detailed Experimental Protocols

Protocol 1: Azide Labeling of a Protein using Azido-PEG3-NHS Ester

This protocol describes the modification of a protein with an Azido-PEG3-NHS ester to introduce azide functional groups for subsequent click chemistry reactions.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5).

-

Azido-PEG3-NHS ester.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

-

Reagent Preparation: Immediately before use, dissolve the Azido-PEG3-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG3-NHS ester stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted Azido-PEG3-NHS ester and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS). The resulting azide-activated protein is now ready for the click reaction.

Protocol 2: Protein Labeling using Azido-PEG3-Maleimide

This protocol is for labeling proteins with free thiol groups (cysteine residues) with an Azide-PEG3-Maleimide linker.

Materials:

-

Protein with free thiol groups in a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5) containing 5-10 mM EDTA.

-

Azido-PEG3-Maleimide.

-

Anhydrous DMF or DMSO.

-

(Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.

-

Quenching buffer (e.g., 1 M cysteine or DTT).

-

Desalting column or dialysis equipment.

Procedure:

-

(Optional) Reduction of Disulfide Bonds: If necessary, treat the protein with a reducing agent like TCEP to generate free thiols. Remove the reducing agent by buffer exchange.

-

Reagent Preparation: Prepare a stock solution of Azido-PEG3-Maleimide in anhydrous DMF or DMSO.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG3-Maleimide stock solution to the protein solution.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or 2-8 hours at 4°C.

-

Quenching: (Optional) The reaction can be quenched by adding a thiol-containing compound like cysteine or DTT.

-

Purification: Remove excess reagent by using a desalting column or dialysis.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the copper-catalyzed click reaction between an azide-functionalized biomolecule and an alkyne-containing molecule.

Materials:

-

Azide-functionalized protein or peptide.

-

Alkyne-containing molecule (e.g., fluorescent dye, biotin-alkyne).

-

Copper(II) sulfate (CuSO₄).

-

Copper(I)-stabilizing ligand (e.g., THPTA).

-

Reducing agent (e.g., sodium ascorbate), freshly prepared.

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, CuSO₄, THPTA, and sodium ascorbate.

-

Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA ligand solutions in a 1:2 to 1:5 molar ratio. Let this mixture stand for a few minutes.

-

Reaction Setup: In a reaction tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule (typically at a 1:1 to 1:5 molar ratio).

-

Initiation of Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the premixed CuSO₄/THPTA solution.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Purification: Purify the resulting bioconjugate to remove the copper catalyst and unreacted reagents using an appropriate method such as size-exclusion chromatography or dialysis.

Conclusion